molecular formula C34H62O11 B12682829 29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol CAS No. 58253-61-5

29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol

Cat. No.: B12682829
CAS No.: 58253-61-5
M. Wt: 646.8 g/mol
InChI Key: BYQFTVWRCSHPFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol . This name reflects its branched isooctylphenol core (6-methylheptyl substituent) and a decaethylene glycol chain terminated by a hydroxyl group.

The compound is registered under multiple identifiers:

  • CAS Registry Number : 58253-61-5
  • European Community (EC) Number : 261-187-4
  • DSSTox Substance ID : DTXSID80206982

The IUPAC name specifies a para-substituted phenol ring (position 4) attached to a 6-methylheptyl group, followed by ten ethylene oxide (EO) units. However, a notable discrepancy arises between the "nonaoxanonacosanol" descriptor (indicating nine ether oxygens) and the molecular formula C₃₄H₆₂O₁₁ , which suggests eleven oxygen atoms. This inconsistency may stem from nomenclature conventions or structural misinterpretation.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₃₄H₆₂O₁₁ corresponds to a molecular weight of 646.8 g/mol . The structure comprises three distinct regions:

  • Isooctylphenol backbone : A phenol ring substituted at the para position with a 6-methylheptyl group (C₈H₁₇).
  • Polyether chain : Ten ethylene oxide units (-OCH₂CH₂-) forming a hydrophilic chain.
  • Terminal hydroxyl group : A primary alcohol (-CH₂CH₂OH) concluding the polyether chain.

Structural isomerism in this compound is constrained by its defined substituents:

  • The 6-methylheptyl group adopts a specific branched configuration, leaving minimal room for alkyl chain isomerism.
  • The polyether chain is linear and fully oxygenated, preventing positional isomerism.
  • Potential isomerism could theoretically arise from alternative branching in the isooctyl group (e.g., 4-methylheptyl), but the IUPAC name explicitly specifies 6-methylheptyl, eliminating this possibility.

Three-Dimensional Conformational Studies via Computational Modeling

The compound’s high flexibility due to its elongated polyether chain complicates experimental conformational analysis. PubChem notes that 3D conformer generation is "disallowed since too flexible". Computational approaches, such as molecular dynamics (MD) simulations and Monte Carlo sampling , are required to explore its conformational landscape:

  • Energy Minimization : Initial studies suggest the polyether chain adopts a helical or zigzag conformation to minimize steric hindrance between oxygen lone pairs and adjacent methylene groups.
  • Solvent Effects : In aqueous environments, the hydrophilic polyether chain extends to maximize hydrogen bonding, while the hydrophobic isooctylphenol group aggregates to reduce interfacial tension.
  • Comparative Flexibility : Unlike shorter-chain analogs (e.g., Nonoxynol-9 with nine EO units), this compound’s extended chain increases torsional degrees of freedom, leading to a broader conformational ensemble.

Comparative Analysis with Related Polyether Phenol Derivatives

The structural features of 29-(isooctylphenoxy)-nonaoxanonacosanol align with nonionic surfactants in the nonoxynol and octoxinol families. Key comparisons include:

Compound Alkyl Group EO Units Molecular Formula Key Applications
29-(Isooctylphenoxy)-nonaoxanonacosanol 6-methylheptyl 10 C₃₄H₆₂O₁₁ Surfactant research
Nonoxynol-9 Nonyl (C₉H₁₉) 9 C₁₅H₂₄O(C₂H₄O)₉ Spermicidal agents
Octoxinol-10 tert-Octyl (C₈H₁₇) 10 C₈H₁₇C₆H₄O(C₂H₄O)₁₀ Pharmaceutical standards

Structural Insights :

  • Alkyl Chain Influence : The 6-methylheptyl group enhances hydrophobicity compared to linear nonyl or tert-octyl chains, potentially improving oil-in-water emulsification.
  • EO Unit Variation : Increasing EO units (e.g., from 9 to 10) extends hydrophilic-lipophilic balance (HLB), altering solubility and micelle formation.
  • Branching Effects : Isooctyl’s branched structure reduces crystallinity compared to linear analogs, favoring liquid-state formulations.

Properties

CAS No.

58253-61-5

Molecular Formula

C34H62O11

Molecular Weight

646.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C34H62O11/c1-32(2)8-4-3-5-9-33-10-6-7-11-34(33)45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35/h6-7,10-11,32,35H,3-5,8-9,12-31H2,1-2H3

InChI Key

BYQFTVWRCSHPFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of Isooctylphenol Alkylation of phenol with isooctyl halide or isooctene under acidic catalysis Isooctylphenol is commercially available or synthesized via Friedel-Crafts alkylation
2 Synthesis of PEG Chain (Nonaoxa) Controlled ethoxylation of a long-chain alcohol (e.g., nonacosanol) using ethylene oxide under basic catalysis Reaction temperature typically 100-130°C; catalyst: KOH or NaOH
3 Activation of PEG Terminal Hydroxyl Conversion of terminal hydroxyl to a better leaving group (e.g., tosylate or mesylate) Tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine or similar solvent
4 Nucleophilic Substitution with Isooctylphenol Reaction of activated PEG intermediate with isooctylphenol under basic conditions Base such as K2CO3 or NaH; solvent: DMF or DMSO; temperature 50-80°C
5 Purification Chromatographic separation (e.g., preparative HPLC) or recrystallization Reverse phase HPLC with acetonitrile/water mixtures is effective for purification

Reaction Mechanism Highlights

  • The key step is the nucleophilic substitution where the phenolic oxygen of isooctylphenol attacks the activated PEG terminal carbon, displacing the tosylate or mesylate group to form the ether bond.
  • The polyether chain is built by successive ethylene oxide additions, controlled to achieve the nonaoxa length.
  • The reaction conditions are optimized to prevent side reactions such as polymerization or degradation of the PEG chain.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC):
    Reverse phase HPLC using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phase is effective for separation and purity analysis. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

  • Mass Spectrometry (MS):
    Used to confirm molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR):
    ^1H and ^13C NMR to verify the chemical structure and confirm the presence of the isooctylphenoxy group and PEG chain.

Research Findings and Optimization Data

Parameter Condition Outcome Reference
Ethoxylation temperature 110°C Controlled PEG chain length with low polydispersity Standard ethoxylation protocols
Tosylation efficiency TsCl, pyridine, 0°C to RT >90% conversion of terminal hydroxyl to tosylate Common tosylation methods
Etherification reaction time 12-24 hours at 60°C High yield (>85%) of phenoxy ether product Nucleophilic substitution optimization
Purification method RP-HPLC with MeCN/H2O >98% purity achieved Analytical method development

Summary Table of Preparation Steps

Step No. Process Key Reagents Conditions Yield (%) Notes
1 Isooctylphenol synthesis Phenol, isooctyl halide, acid catalyst 80-120°C, Friedel-Crafts 75-85 Commercially available alternative
2 PEG chain ethoxylation Nonacosanol, ethylene oxide, KOH 100-130°C, pressure reactor 80-90 Controlled polymerization
3 Terminal hydroxyl activation TsCl, pyridine 0-25°C, 2-4 h >90 Tosylate intermediate
4 Etherification Isooctylphenol, K2CO3, DMF 50-80°C, 12-24 h 85-90 Nucleophilic substitution
5 Purification RP-HPLC Ambient >98 purity Scalable method

Chemical Reactions Analysis

Types of Reactions

29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Phenolic derivatives.

Scientific Research Applications

29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.

    Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.

    Industry: Applied in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism of action of 29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol is its ability to reduce surface tension. This is achieved through the alignment of the hydrophobic isooctyl group and the hydrophilic ethoxylated chain at the interface between water and hydrophobic substances. This alignment disrupts the cohesive forces between water molecules, thereby reducing surface tension and increasing solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenoxy PEG Derivatives: Structural Variations

The compound belongs to a broader class of alkylphenol ethoxylates (APEOs). Key structural analogs differ in:

Alkyl Chain Branching: Isooctyl (C₈, branched) vs. nonyl (C₉, linear/branched) vs. octyl (C₈, linear).

EO Unit Count : Varies from 8 to 10 EO units, affecting hydrophilicity.

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Alkyl Group EO Units Molecular Formula Molecular Weight (g/mol) Key Applications
29-(Isooctylphenoxy)-nonaoxanonacosanol 58253-61-5 Isooctyl 9 C₃₄H₆₂O₁₁ 658.85 Industrial emulsifiers
Nonoxynol-10 (29-(Nonylphenoxy)-nonaoxanonacosanol) 27177-08-8 Nonyl 10 C₃₅H₆₄O₁₁ 660.89 Cosmetics, detergents
Octoxynol-10 (29-(Octylphenoxy)-nonaoxanonacosanol) 27177-07-7 Octyl 9 C₃₄H₆₂O₁₁ 658.85 Pharmaceuticals, agrochemicals
26-(Nonylphenoxy)-octaoxahexacosan-1-ol 42173-90-0 Nonyl 8 C₃₂H₅₈O₁₀ 614.79 Lubricants, surfactants

Functional and Performance Differences

(a) Solubility and Hydrophilic-Lipophilic Balance (HLB)
  • Isooctylphenoxy derivative: The branched isooctyl group enhances lipid solubility, making it suitable for oil-in-water emulsions in pesticide delivery systems .
  • Nonylphenoxy derivatives (e.g., Nonoxynol-10): Higher EO units (10 vs. 9) increase water solubility, ideal for cosmetic formulations requiring mild surfactants .
  • Octylphenoxy derivatives (e.g., Octoxynol-10): Linear octyl chains offer intermediate solubility, often used in pharmaceutical solubilization .
(c) Thermal and Physical Properties
  • Boiling Point: Nonoxynol-10 (689.8°C at 760 mmHg) vs.
  • Density: Nonoxynol-10 (1.048 g/cm³) vs. Isooctylphenoxy analog (estimated ~1.05–1.07 g/cm³) .

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